6-Chloro-4-hydroxy-3-(propan-2-yl)quinolin-2(1H)-one
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Overview
Description
6-Chloro-4-hydroxy-3-(propan-2-yl)quinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydroxy-3-(propan-2-yl)quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloroquinoline and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving heating and the use of solvents like ethanol or methanol.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-hydroxy-3-(propan-2-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4-hydroxy-3-(propan-2-yl)quinolin-2(1H)-one would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-hydroxyquinoline: Lacks the isopropyl group.
4-Hydroxyquinoline: Lacks both the chlorine and isopropyl groups.
6-Chloroquinoline: Lacks the hydroxyl and isopropyl groups.
Uniqueness
6-Chloro-4-hydroxy-3-(propan-2-yl)quinolin-2(1H)-one is unique due to the presence of both the chlorine and hydroxyl groups, as well as the isopropyl group. This combination of functional groups can lead to distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
345913-37-3 |
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Molecular Formula |
C12H12ClNO2 |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
6-chloro-4-hydroxy-3-propan-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H12ClNO2/c1-6(2)10-11(15)8-5-7(13)3-4-9(8)14-12(10)16/h3-6H,1-2H3,(H2,14,15,16) |
InChI Key |
DLPFDECOBLHWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)O |
Origin of Product |
United States |
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